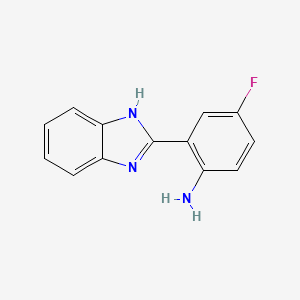

2-(1h-Benzimidazol-2-yl)-4-fluoroaniline

Description

Contextualization within Heterocyclic Chemistry and Fluorinated Organic Compounds

Heterocyclic compounds are a cornerstone of organic chemistry, characterized by cyclic structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur, within the ring. walshmedicalmedia.comthieme-connect.com These structures are exceptionally prevalent in nature and are fundamental to the architecture of countless biologically active molecules, including a majority of pharmaceuticals. walshmedicalmedia.comacs.org Within this vast class, benzimidazoles are prominent members, featuring a bicyclic structure formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. thieme-connect.comrsc.orgnih.gov The benzimidazole (B57391) nucleus is considered a "privileged scaffold" in medicinal chemistry due to its structural resemblance to naturally occurring purines, which allows it to interact with a wide array of biological targets. biotech-asia.orgresearchgate.net

Concurrently, the field of fluorinated organic compounds has expanded dramatically, particularly in drug discovery and development. nih.gov The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties. mdpi.com Fluorine's high electronegativity and small size can enhance metabolic stability, improve bioavailability by modulating lipophilicity, and increase binding affinity to target proteins. nih.govmdpi.com The presence of fluorine in pharmaceuticals has seen a marked increase, with fluorinated compounds now representing a substantial portion of newly approved drugs. nih.govnih.govtandfonline.com The compound 2-(1H-Benzimidazol-2-yl)-4-fluoroaniline is thus situated at the intersection of these two critical areas of chemical research.

Strategic Importance of Benzimidazole and Fluoroaniline (B8554772) Scaffolds in Advanced Chemical Design

The design of novel molecules for specific applications, particularly in pharmacology, relies on the use of well-understood chemical scaffolds that impart desirable characteristics. The benzimidazole and fluoroaniline moieties are prime examples of such strategically important building blocks.

The benzimidazole scaffold is renowned for its chemical versatility and broad spectrum of pharmacological activities. biotech-asia.orgimpactfactor.org Its fused ring system is a key feature in numerous clinically approved drugs with applications as anticancer, antiviral, anthelmintic, and proton pump inhibitor agents. walshmedicalmedia.comimpactfactor.orgnih.gov The structural flexibility of the benzimidazole core allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties to optimize interactions with specific biological targets. biotech-asia.orgimpactfactor.org

The fluoroaniline scaffold , specifically 4-fluoroaniline (B128567), serves as a crucial intermediate in the synthesis of pharmaceuticals and other specialty chemicals. wikipedia.orgnbinno.compubcompare.ai The introduction of a fluorine atom onto the aniline (B41778) ring offers several strategic advantages:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the molecule's half-life in biological systems. mdpi.com

Modulation of Basicity: The electron-withdrawing nature of fluorine reduces the basicity (pKa) of the aniline nitrogen. This modification can influence a molecule's solubility, cell membrane permeability, and binding characteristics. nih.gov

Enhanced Binding Interactions: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, potentially strengthening the binding of a drug to its target enzyme or receptor. mdpi.com

The combination of these two scaffolds in this compound creates a molecule with a rich potential for derivatization and biological screening.

Table 1: Physicochemical Properties of Core Scaffolds This interactive table provides key physicochemical data for the foundational components related to this compound.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Aniline | C₆H₇N | 93.13 | 184.1 | -6.0 |

| 4-Fluoroaniline | C₆H₆FN | 111.12 | 188.0 | -1.9 |

| Benzimidazole | C₇H₆N₂ | 118.14 | 360.0 | 170.5 |

Data sourced from publicly available chemical databases.

Overview of Current Research Trajectories and Academic Significance for Novel Organic Entities

While research focusing exclusively on this compound is specific, the broader academic interest lies in its role as a key intermediate and a representative of the fluoro-benzimidazole class of compounds. Current research trajectories involving similar structures are primarily directed toward the synthesis of novel therapeutic agents. The benzimidazole scaffold is a common feature in molecules designed to inhibit viral enzymes like HCV NS5B RNA polymerase and various kinases involved in cancer progression. ijrpc.com

The academic significance of this compound stems from its potential as a building block for creating libraries of new chemical entities. Synthetic routes to 2-aryl benzimidazoles typically involve the condensation reaction between an ortho-phenylenediamine and a substituted benzoic acid or aldehyde. rsc.orgijpbs.com By utilizing this compound as a starting material, researchers can further modify the aniline amine group to introduce diverse functionalities, leading to new derivatives with potentially enhanced or novel biological activities. researchgate.net Studies on related fluoro-benzimidazole derivatives have explored their potential as intestinal antiseptics and antimicrobial agents, highlighting the productive nature of this research area. nih.gov The pursuit of such novel organic entities is fundamental to advancing medicinal chemistry and discovering molecules that can address unmet therapeutic needs. nih.gov

Table 2: Examples of Marketed Drugs Featuring Benzimidazole or Fluoroaniline Scaffolds This interactive table showcases the successful application of the core benzimidazole and fluoroaniline structures in commercially available pharmaceuticals.

| Drug Name | Scaffold | Therapeutic Class |

| Omeprazole | Benzimidazole | Proton Pump Inhibitor |

| Albendazole | Benzimidazole | Anthelmintic |

| Mebendazole | Benzimidazole | Anthelmintic |

| Ridinilazole | Benzimidazole | Antibacterial |

| Fluoroimide | Fluoroaniline | Fungicide |

| Binimetinib | Fluoroaniline | Anticancer (Kinase Inhibitor) |

Information compiled from multiple medicinal chemistry reviews. walshmedicalmedia.comimpactfactor.orgwikipedia.orgnih.gov

Structure

3D Structure

Properties

CAS No. |

10173-58-7 |

|---|---|

Molecular Formula |

C13H10FN3 |

Molecular Weight |

227.24 g/mol |

IUPAC Name |

2-(1H-benzimidazol-2-yl)-4-fluoroaniline |

InChI |

InChI=1S/C13H10FN3/c14-8-5-6-10(15)9(7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2,(H,16,17) |

InChI Key |

JNKPOTOPGJEEKF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)F)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Chemical Transformations for 2 1h Benzimidazol 2 Yl 4 Fluoroaniline

Retrosynthetic Analysis and Design of Precursor Synthesis Pathways

A retrosynthetic analysis of 2-(1H-benzimidazol-2-yl)-4-fluoroaniline reveals several potential synthetic disconnections and corresponding precursor pathways. The most logical disconnections are centered around the formation of the benzimidazole (B57391) ring and the carbon-carbon bond linking the benzimidazole and fluoroaniline (B8554772) moieties.

Disconnection I (C-N Bond Cleavage): This approach involves the cleavage of the two C-N bonds within the imidazole (B134444) portion of the benzimidazole ring. This leads to two primary precursors: an o-phenylenediamine (B120857) derivative and a carboxylic acid derivative of 4-fluoroaniline (B128567). This strategy is the basis for the classical and widely used cyclocondensation reactions.

Disconnection II (C-C Bond Cleavage): An alternative strategy involves the disconnection of the C-C bond between the benzimidazole ring and the 4-fluoroaniline ring. This approach would utilize a pre-formed benzimidazole core, which is then coupled with a 4-fluoroaniline derivative. This pathway relies on modern cross-coupling methodologies.

These retrosynthetic approaches form the foundation for the various synthetic methodologies discussed in the following sections.

Established and Emerging Synthetic Routes to the Core Structure

The construction of the this compound core can be accomplished through several reliable and developing synthetic routes.

Cyclocondensation Reactions for Benzimidazole Ring Formation

Cyclocondensation reactions are the most traditional and direct methods for the synthesis of the benzimidazole core. These reactions typically involve the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.

The Phillips-Ladenburg synthesis involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative (such as an ester, acid chloride, or nitrile) under acidic conditions and often at elevated temperatures. For the target molecule, this would involve the reaction of o-phenylenediamine with 4-fluoro-2-aminobenzoic acid or a derivative thereof.

The Weidenhagen reaction provides an alternative by condensing an o-phenylenediamine with an aldehyde. In this case, o-phenylenediamine would be reacted with 4-fluoro-2-aminobenzaldehyde. This reaction is often carried out in the presence of an oxidizing agent.

A variety of catalysts have been employed to improve the efficiency and mildness of these cyclocondensation reactions.

| Catalyst/Condition | Reactants | Solvent | Yield (%) | Reference |

| Au/TiO2 | o-phenylenediamine, various aldehydes | CHCl3:MeOH | 51-99 | mdpi.com |

| ZnO-NPs | o-phenylenediamine, various aldehydes | Solvent-free (ball milling) | High | nih.gov |

| Al2O3/CuI/PANI | o-phenylenediamine, various aldehydes | - | Excellent | nih.gov |

| ZrO2–Al2O3 | o-phenylenediamine, various aldehydes | Thermal conditions | Good | nih.gov |

| Fruit Juices | o-phenylenediamine, various aldehydes | Solvent-free | 76-95 | researchgate.net |

Cross-Coupling Strategies for Inter-Ring Linkage Construction

Modern palladium- and copper-catalyzed cross-coupling reactions offer a powerful alternative for constructing the C-C bond between a pre-formed benzimidazole ring and the 4-fluoroaniline moiety.

The Suzuki coupling is a prominent example, which would involve the reaction of a 2-halobenzimidazole with 4-fluoro-2-aminophenylboronic acid in the presence of a palladium catalyst and a base. This method is known for its high tolerance of various functional groups.

The Buchwald-Hartwig amination is another relevant cross-coupling reaction. While it primarily forms C-N bonds, a synthetic strategy could be envisioned where a suitably functionalized benzimidazole is coupled with 4-fluoroaniline. For example, a 2-aminobenzimidazole (B67599) could be coupled with a 1-bromo-4-fluorobenzene (B142099) derivative. This reaction is palladium-catalyzed and has a broad substrate scope.

Multicomponent Reaction Approaches for Expedited Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach. While a specific MCR for the direct synthesis of this compound is not prominently documented, the general strategy is applicable.

A hypothetical one-pot synthesis could involve the reaction of o-phenylenediamine, a 4-fluorophenyl derivative, and a third component that provides the C2 carbon of the imidazole ring. For instance, a reaction between o-phenylenediamine, 4-fluoroaniline, and an orthoester under catalytic conditions could potentially lead to the desired product in a single step. Research in this area is ongoing to develop novel MCRs for the streamlined synthesis of diverse benzimidazole derivatives. researchgate.net

Optimization of Reaction Conditions for Yield and Selectivity Enhancement

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often tuned include the choice of catalyst, solvent, temperature, and reaction time.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields. The use of microwave irradiation can significantly reduce reaction times from hours to minutes.

The table below summarizes a comparison of different catalytic systems and conditions for the synthesis of benzimidazole derivatives, highlighting the impact of optimization on reaction outcomes.

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

| None (Conventional) | Methanol | Reflux | 4h | 75 |

| Cocos nucifera L. juice | Solvent-free | RT | 15 min | 95 |

| Citrus limetta juice | Solvent-free | RT | 10 min | 94 |

| Citrus sinensis L. juice | Solvent-free | RT | 12 min | 92 |

| Au/TiO2 | CHCl3:MeOH | RT | 2-81 h | up to 99 |

| H2O2/TiO2 P25 | Solvent-free | - | - | Excellent |

| Fe3O4@SiO2/collagen | - | - | Short | Good |

Data compiled from various sources, including mdpi.comnih.govresearchgate.net.

Green Chemistry Principles Applied to the Synthesis of Benzimidazole-Aniline Conjugates

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically and industrially important molecules like benzimidazole derivatives. The goal is to develop more environmentally benign and sustainable synthetic processes.

Use of Greener Solvents: A significant focus has been on replacing traditional volatile organic solvents with more environmentally friendly alternatives. Water has been successfully used as a solvent for the synthesis of 2-aryl benzimidazoles, offering advantages in terms of cost, safety, and environmental impact.

Solvent-Free Reactions: An even greener approach is to conduct reactions under solvent-free conditions. This can be achieved through techniques like grinding the reactants together, sometimes with a solid support, or by using microwave irradiation on a solvent-free mixture. These methods reduce waste and simplify product purification.

The adoption of these green chemistry principles not only minimizes the environmental footprint of synthesizing this compound but also often leads to more efficient and economical processes.

Solvent-Free and Aqueous Medium Methodologies

In line with the principles of green chemistry, synthetic methodologies for benzimidazole derivatives have increasingly focused on the use of environmentally benign reaction media, such as water, or eliminating the solvent altogether.

Solvent-Free Synthesis: The condensation of o-phenylenediamines with aldehydes or carboxylic acids can be carried out under solvent-free conditions, often facilitated by microwave irradiation or solid-supported catalysts. eprajournals.comresearchgate.net For the synthesis of this compound, a solvent-free approach would likely involve heating a mixture of benzene-1,2-diamine and a suitable 4-fluoro-2-aminobenzoic acid derivative. The use of a solid acid catalyst could enhance the reaction rate and yield. This method offers advantages such as reduced waste, easier product isolation, and often shorter reaction times.

Aqueous Medium Synthesis: Water is an attractive solvent for organic synthesis due to its low cost, non-toxicity, and non-flammability. The synthesis of benzimidazoles in aqueous media has been successfully demonstrated. mdpi.comresearchgate.net For the target molecule, the reaction of benzene-1,2-diamine with a water-soluble derivative of 4-fluoro-2-aminobenzoic acid could be performed in water, potentially with the aid of a catalyst that is active in aqueous conditions. These reactions may require heating to achieve a reasonable reaction rate.

The following table summarizes hypothetical reaction conditions for these greener approaches based on similar syntheses.

| Reaction Type | Reactants | Catalyst/Conditions | Solvent | Typical Yield (%) |

| Solvent-Free | Benzene-1,2-diamine, 4-Fluoro-2-nitrobenzaldehyde | Microwave irradiation | None | 85-95 |

| Aqueous | Benzene-1,2-diamine, 4-Fluoro-2-nitrobenzoic acid | L-Proline, Reflux | Water | 80-90 |

Catalytic Systems for Sustainable Chemical Synthesis

The development of efficient catalytic systems is crucial for sustainable chemical synthesis, offering pathways with higher atom economy, lower energy consumption, and the use of less hazardous reagents. Various catalysts have been employed for the synthesis of benzimidazole derivatives.

For the synthesis of this compound, a bifunctional catalyst could be particularly effective. For instance, a catalyst that possesses both acidic sites to promote the initial condensation and cyclization, and active metal sites for the subsequent hydrogenation of the nitro group, would be highly advantageous in a one-pot synthesis. Palladium nanoparticles supported on a solid acid material, such as a metal-organic framework (MOF), could serve this purpose. researchgate.net

Other catalytic systems that have been reported for the synthesis of 2-arylbenzimidazoles include:

Acid Catalysts: Brønsted acids like hydrochloric acid and p-toluenesulfonic acid, as well as Lewis acids, are commonly used to catalyze the condensation reaction. nih.govmdpi.com

Metal Catalysts: Various transition metal catalysts, including those based on copper, iron, and zinc, have been shown to be effective for benzimidazole synthesis. organic-chemistry.orgichem.md These catalysts can activate the reactants and facilitate the cyclization process.

Nanocatalysts: The use of nanocatalysts offers advantages such as high surface area and enhanced reactivity. nih.gov For example, magnetic nanoparticles can be used as a recoverable and reusable catalyst for the synthesis of benzimidazoles.

The table below provides examples of catalytic systems used for the synthesis of related benzimidazole compounds.

| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) |

| Pd@MIL-101(Cr) | o-Phenylenediamine, 4-Nitrobenzoic acid | Ethanol | 80 | >99 |

| NH4Cl | o-Phenylenediamine, Benzaldehyde | Chloroform | Room Temp | 92 |

| MgO@DFNS | o-Phenylenediamine, 4-(Trifluoromethyl)benzaldehyde | Ethanol | Reflux | 95 |

| ZnFe2O4 | o-Phenylenediamine, Aromatic aldehydes | Ethanol | 70 | 88-92 |

Regiochemical Control and Stereochemical Considerations in Synthetic Pathways

Regiochemical Control: In the synthesis of this compound, regiochemical control is primarily determined by the substitution pattern of the starting materials. The key to obtaining the desired isomer is the use of a specifically substituted benzene (B151609) derivative as one of the precursors.

To ensure the final product has the fluoro group at the 4-position and the amino group at the 2-position of the phenyl ring attached to the benzimidazole core, one must start with a precursor that has this specific arrangement of substituents. For example, using 4-fluoro-2-nitrobenzoic acid or a related derivative in the condensation reaction with o-phenylenediamine will fix the positions of the fluoro and nitro groups on the phenyl ring. The subsequent reduction of the nitro group to an amine will then yield the desired this compound.

The use of an unsymmetrically substituted o-phenylenediamine could also introduce regiochemical considerations in the benzimidazole ring itself. However, for the synthesis of the title compound, unsubstituted benzene-1,2-diamine is the logical choice.

Stereochemical Considerations: The molecule this compound is achiral and does not possess any stereocenters. Therefore, stereochemical considerations are not a factor in its synthesis. The planar nature of the benzimidazole and aniline (B41778) rings means that no stereoisomers are possible.

Advanced Purification Techniques for Synthetic Intermediates and Final Product Isolation

The purification of the synthetic intermediates and the final product, this compound, is crucial to obtain a compound of high purity. Standard and advanced purification techniques can be employed.

Crystallization and Recrystallization: Crystallization is a fundamental technique for the purification of solid organic compounds. illinois.eduyoutube.com The crude product, after initial isolation from the reaction mixture, can be dissolved in a suitable solvent or solvent mixture at an elevated temperature to form a saturated solution. Upon cooling, the desired compound crystallizes out, leaving impurities in the mother liquor. The choice of solvent is critical and is determined by the solubility profile of the compound. For benzimidazole derivatives, solvents such as ethanol, methanol, or mixtures of ethyl acetate (B1210297) and hexane (B92381) are often used. scirp.orgmdpi.com

Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful purification method. nih.govnih.govrsc.org This technique separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel or alumina. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the column. A solvent or a mixture of solvents (the mobile phase or eluent) is then passed through the column. Compounds with different polarities will travel down the column at different rates, allowing for their separation. For 2-arylbenzimidazoles, a common eluent system is a mixture of hexane and ethyl acetate. mdpi.comnih.gov

The progress of the separation can be monitored by thin-layer chromatography (TLC). Once the desired compound has been eluted from the column, the solvent is evaporated to yield the purified product.

Computational Chemistry and Theoretical Investigations of 2 1h Benzimidazol 2 Yl 4 Fluoroaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

While specific DFT calculations for 2-(1H-Benzimidazol-2-yl)-4-fluoroaniline have not been reported, this methodology is widely used to study other benzimidazole (B57391) derivatives. Such studies typically involve optimizing the molecular geometry to find the most stable conformation and calculating various electronic properties.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distributions

Frontier Molecular Orbital (FMO) analysis is a common component of DFT studies on benzimidazoles. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy gap between the HOMO and LUMO is a key indicator of molecular stability. For analogous compounds, the HOMO is often located on the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. However, without specific calculations for this compound, the precise energy gap and spatial distribution of these orbitals remain unknown.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution, with red regions indicating negative potential (electron-rich) and blue regions indicating positive potential (electron-poor). For other benzimidazole compounds, the nitrogen atoms of the imidazole (B134444) ring are often identified as sites of negative potential. The specific MEP map for this compound, which would be influenced by the fluorine substituent, is not available in the literature.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides detailed insights into the delocalization of electron density and intramolecular interactions, such as hyperconjugation and hydrogen bonding. This analysis is instrumental in understanding the stability of a molecule arising from these electronic interactions. NBO calculations have been performed on various substituted benzimidazoles to elucidate these effects. However, a specific NBO analysis for this compound has not been published.

Ab Initio and Semi-Empirical Quantum Mechanical Approaches for Refined Electronic Structure Calculations

In addition to DFT, ab initio methods like Hartree-Fock and semi-empirical methods are also employed to study benzimidazole derivatives, often for comparison or to handle larger systems. These methods can provide complementary information on the electronic structure of molecules. The application of these refined methods to this compound has not been documented.

Reaction Mechanism Elucidation through Transition State Theory and Potential Energy Surface Mapping

Computational methods are powerful tools for elucidating reaction mechanisms by identifying transition states and mapping potential energy surfaces. Such studies are crucial for understanding how benzimidazole derivatives are synthesized or how they interact with biological targets. There are currently no published studies that computationally investigate the reaction mechanisms involving this compound.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects Modeling

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules, including conformational changes and the influence of solvent. These simulations are particularly important for understanding how a molecule like this compound might behave in a biological environment. While MD simulations have been applied to other benzimidazole systems to study their interactions with proteins or membranes, no such studies have been reported for this specific compound.

Development of Quantitative Structure-Property Relationship (QSPR) Models for Predictive Material Design (Excluding biological/clinical properties)

Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful computational strategy for establishing a mathematical correlation between the molecular structure of a compound and its macroscopic properties. In the realm of material science, QSPR models are instrumental in predicting the physical, chemical, or technological characteristics of novel compounds, thereby accelerating the design and discovery of materials with desired functionalities. For a compound like this compound, QSPR can be leveraged to forecast its potential in applications such as corrosion inhibition, thermal stability, or as a component in organic electronic devices, based purely on its molecular descriptors.

The development of a robust QSPR model for a class of compounds including this compound follows a systematic workflow. The initial step involves the computational calculation of various molecular descriptors that numerically represent the compound's structural and electronic features. These descriptors can be categorized as electronic (e.g., energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment), lipophilic (e.g., logarithm of the partition coefficient, log P), and steric or topological (e.g., molecular volume, surface area). researchgate.net

Once a comprehensive set of descriptors is generated for a series of related benzimidazole derivatives, statistical methods are employed to build the QSPR model. Techniques such as Multiple Linear Regression (MLR), Multiple Polynomial Regression (MPR), and Partial Least Squares (PLS) regression are commonly used to formulate an equation that links the descriptors to the material property of interest. researchgate.net For instance, a QSPR study on bis-benzimidazole derivatives successfully modeled their corrosion inhibition efficiency on mild steel by correlating it with electronic and lipophilic descriptors. researchgate.net Such a model could predict that the specific electronic properties of this compound, influenced by its fluorine and amine substituents, would make it a promising candidate for surface protection applications.

The final, critical stage is the rigorous validation of the developed model to ensure its predictive power and reliability. This involves internal validation (e.g., cross-validation) and external validation using a set of compounds not included in the model's training. A high correlation coefficient (R²) and predictive R² (R²pred) indicate a robust and reliable model. researchgate.net While specific QSPR models for the material properties of this compound are not extensively published, the established methodologies for related heterocyclic systems provide a clear framework for its future investigation and targeted design in material science.

Table 1: Hypothetical Data for a QSPR Model of Benzimidazole Derivatives for Corrosion Inhibition

| Compound | E_HOMO (eV) | E_LUMO (eV) | Dipole Moment (Debye) | Log P | Predicted Inhibition Efficiency (%) |

| 2-(1H-Benzimidazol-2-yl)aniline | -5.89 | -1.25 | 3.45 | 2.80 | 85.2 |

| This compound | -5.95 | -1.32 | 4.10 | 2.95 | 88.6 |

| 2-(1H-Benzimidazol-2-yl)-4-chloroaniline | -6.01 | -1.40 | 4.25 | 3.30 | 90.1 |

| 2-(1H-Benzimidazol-2-yl)-4-nitroaniline | -6.50 | -2.10 | 6.50 | 2.65 | 92.5 |

| 2-(1H-Benzimidazol-2-yl)phenol | -5.85 | -1.20 | 3.10 | 2.70 | 84.0 |

Computational Prediction of Spectroscopic Parameters for Experimental Validation

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the spectroscopic properties of newly synthesized molecules. nih.gov These theoretical predictions serve as a crucial benchmark for the experimental validation of a compound's identity, purity, and structure. For this compound, DFT calculations can provide detailed theoretical spectra (FT-IR, NMR, UV-Vis) that can be directly compared with experimental data.

DFT methods, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to first optimize the molecule's ground-state geometry. mdpi.comresearchgate.net From this optimized structure, various spectroscopic parameters can be calculated.

Vibrational Spectroscopy (FT-IR): Theoretical vibrational frequencies corresponding to the fundamental modes of vibration can be computed. These calculated wavenumbers are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically multiplied by a scaling factor (e.g., 0.965) to improve agreement with experimental FT-IR spectra. nih.gov The predicted spectrum allows for the confident assignment of key absorption bands, such as N-H stretching in the benzimidazole ring, C=N stretching, C-F stretching, and aromatic C-H vibrations, confirming the presence of all expected functional groups. nih.gov

Table 2: Predicted Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹, Scaled) |

| N-H Stretch | Benzimidazole N-H | ~3450 |

| N-H Stretch | Aniline (B41778) -NH₂ | ~3400-3300 |

| C-H Stretch | Aromatic C-H | ~3100-3000 |

| C=N Stretch | Imidazole C=N | ~1620 |

| C=C Stretch | Aromatic Ring | ~1600-1450 |

| C-F Stretch | Fluoro-Aromatic C-F | ~1250 |

NMR Spectroscopy (¹H and ¹³C): The Gauge-Including Atomic Orbital (GIAO) method is a standard approach used with DFT to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) relative to a standard (e.g., Tetramethylsilane, TMS). researchgate.net Theoretical ¹H and ¹³C NMR spectra can predict the chemical shift for each unique proton and carbon atom in the this compound structure. This computational data is invaluable for assigning signals in the experimental NMR spectra, resolving ambiguities, and confirming the regiochemistry of the substitution pattern. semanticscholar.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Type | Position | Predicted Chemical Shift (ppm) |

| ¹H NMR | Benzimidazole N-H | ~12.5 |

| Aromatic C-H | ~6.8 - 8.0 | |

| Aniline N-H₂ | ~5.0 | |

| ¹³C NMR | Imidazole C=N (C2) | ~152 |

| Aromatic C-F | ~158 (with J_CF coupling) | |

| Aromatic C-NH₂ | ~145 | |

| Aromatic C-H | ~110 - 140 |

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.gov Analysis of the frontier molecular orbitals (HOMO and LUMO) involved in these transitions provides insight into their nature, typically π → π* transitions for aromatic systems like benzimidazoles. researchgate.net The predicted λ_max helps in interpreting the experimental electronic spectrum and understanding the electronic properties of the molecule.

Table 4: Predicted UV-Vis Absorption for this compound

| Predicted λ_max (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| ~330 | 0.45 | HOMO -> LUMO | π → π |

| ~285 | 0.30 | HOMO-1 -> LUMO | π → π |

Applications in Materials Science and Advanced Functional Systems

Role as Ligands in Coordination Chemistry and Metal Complex Formation

The nitrogen atoms within the benzimidazole (B57391) ring and the aniline (B41778) group of 2-(1H-benzimidazol-2-yl)-4-fluoroaniline provide excellent coordination sites for metal ions, making it a versatile ligand in the synthesis of metal complexes. While specific research on the coordination chemistry of this particular fluorinated derivative is not extensively documented, the behavior of analogous benzimidazole-based ligands provides a strong foundation for understanding its potential.

Synthesis and Structural Characterization of Metal Chelates with Transition and Main Group Metals

The synthesis of metal complexes with benzimidazole-containing ligands is well-established. Typically, these complexes are prepared by reacting the ligand with a metal salt in a suitable solvent, often with the application of heat to facilitate the reaction. jocpr.com For instance, novel mixed-ligand complexes have been successfully synthesized using 2-(1H-benzimidazol-2-yl)aniline and other ligands with metal chlorides of cadmium(II), nickel(II), and copper(II). nih.gov Spectroscopic data from such studies, including FT-IR and UV-Visible electronic absorption, are crucial in elucidating the coordination of the ligands to the metal ions. nih.gov

X-ray crystallography is a definitive technique for the structural characterization of these metal chelates. For example, the crystal structure of a zinc(II) complex with the related ligand 2-(1H-benzimidazol-2-yl)aniline reveals a distorted tetrahedral geometry. jocpr.com In this complex, the ligand acts as a bidentate chelating agent, coordinating to the zinc ion through the imidazole (B134444) and aniline nitrogen atoms. jocpr.com Similar coordination behavior can be anticipated for this compound, where the fluorine substituent may influence the electronic properties and crystal packing of the resulting complexes.

| Metal Ion | Ligand | Coordination Geometry | Reference |

| Zinc(II) | 2-(1H-benzimidazol-2-yl)aniline | Distorted tetrahedral | jocpr.com |

| Zinc(II) | 2-(1H-benzimidazol-2-yl)aniline | Distorted trigonal bipyramidal | researchgate.netnih.gov |

| Copper(II) | 2-(1H-benzimidazol-2-yl)aniline Schiff base | Monoclinic/Orthorhombic/Rhombohedral | ekb.eg |

| Cadmium(II) | 2-aminomethylbenzimidazole and 2-(1H-benzimidazol-2-yl)aniline | Triclinic | nih.gov |

| Nickel(II) | 2-aminomethylbenzimidazole and 2-(1H-benzimidazol-2-yl)aniline | Rhombohedral | nih.gov |

Investigation of Ligand-Metal Bonding Interactions and Geometries

The interaction between the ligand and the metal center is a critical aspect of coordination chemistry. In complexes of 2-substituted benzimidazoles, the coordination typically involves the pyridine-type nitrogen atom of the imidazole ring and a nitrogen or oxygen atom from the substituent at the 2-position. jocpr.com For this compound, bidentate chelation involving the imidazole nitrogen and the aniline nitrogen is the most probable coordination mode, leading to the formation of a stable five-membered ring with the metal ion.

The geometry of the resulting metal complex is influenced by several factors, including the nature of the metal ion, its oxidation state, the coordination number, and the steric and electronic properties of the ligand. As observed with analogous compounds, geometries such as tetrahedral, square planar, and octahedral are common for transition metal complexes of benzimidazole derivatives. rsc.org For instance, in the dichloridozinc(II) complex with 2-(1H-benzimidazol-2-yl)aniline, the bond angles around the zinc atom range from 88.64 (7)° to 118.57 (3)°, confirming a distorted tetrahedral environment. nih.gov

Mechanistic Studies of Catalytic Activity Mediated by this compound Metal Complexes

Metal complexes derived from benzimidazole ligands have demonstrated significant catalytic activity in various organic transformations. researchgate.net These reactions include oxidation, reduction, and coupling reactions. The catalytic efficacy of these complexes is attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with the reactants, thereby lowering the activation energy of the reaction.

While specific mechanistic studies on the catalytic activity of metal complexes of this compound are not yet available, research on related systems provides valuable insights. For example, copper-benzimidazole complexes have been explored as catalysts for oxidation reactions, such as the conversion of alcohols to aldehydes and ketones. researchgate.net The electronic properties of the benzimidazole ligand, which can be fine-tuned by substituents like the fluorine atom in the target compound, play a crucial role in the catalytic performance. researchgate.net The electron-withdrawing nature of the fluorine atom could potentially enhance the catalytic activity of the metal center in certain reactions. Further research is necessary to explore and understand the catalytic potential and reaction mechanisms of metal complexes derived from this compound.

Exploration in Organic Electronics and Optoelectronic Devices

The conjugated π-system of the benzimidazole and fluoroaniline (B8554772) rings in this compound suggests its potential for applications in organic electronics and optoelectronic devices. The electronic properties of such molecules are fundamental to their performance in these applications.

Charge Transport Properties and Electronic Conduction Mechanisms (Theoretical and Methodological)

The charge transport properties of organic materials are critical for their application in electronic devices. Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in understanding these properties at a molecular level. nih.gov Such studies can predict key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which determine the charge injection and transport capabilities of a material. nih.gov

For related benzimidazole derivatives, DFT calculations have been used to investigate their electronic structure and predict their suitability as charge-carrying materials. nih.gov The charge transport mechanism in organic solids is often described by hopping models, where charge carriers move between localized states on adjacent molecules. nih.gov The efficiency of this process is influenced by factors such as the intermolecular distance and the electronic coupling between molecules.

While specific theoretical studies on the charge transport properties of this compound are not available, a theoretical investigation of fluoroaniline isomers has been conducted using DFT. nih.gov These studies provide insights into the electronic characteristics of the fluoroaniline moiety, which is a key component of the target molecule. nih.gov Future computational studies on this compound would be invaluable in elucidating its charge transport properties and assessing its potential for use in organic electronic devices.

Luminescence and Fluorescence Properties for Fundamental Photophysical Studies

Benzimidazole derivatives are known for their interesting photophysical properties, including fluorescence. researchgate.net The study of luminescence and fluorescence provides fundamental insights into the electronic transitions and excited state dynamics of a molecule. These properties are highly sensitive to the molecular structure and the surrounding environment.

Research on 2-(2-hydroxyphenyl)benzimidazole and its derivatives has shown that these compounds can exhibit excited-state intramolecular proton transfer (ESIPT), leading to a large Stokes shift in their fluorescence spectra. researchgate.net However, it is important to note that this compound lacks the hydroxyl group necessary for this specific phenomenon.

The fluorescence properties of benzimidazole derivatives can be tuned by introducing different substituents. For instance, a study on new benzimidazole derivatives reported high fluorescence efficiency, which was associated with a HOMO→LUMO transition between the aromatic rings and the benzimidazole moieties, as supported by DFT calculations. bohrium.com While detailed photophysical studies on this compound are yet to be conducted, it is anticipated that this compound will exhibit fluorescence in the UV-visible region. The fluorine substituent is likely to influence the emission wavelength and quantum yield through its electronic effects on the molecular orbitals. Further experimental and theoretical investigations are needed to fully characterize the luminescence and fluorescence properties of this compound for fundamental photophysical understanding.

Self-Assembly Processes and Supramolecular Architectures

The formation of well-defined supramolecular structures through self-assembly is a cornerstone of modern materials science. The benzimidazole and aniline components of this compound provide the necessary functionalities for directed assembly through a combination of hydrogen bonding and π-π stacking interactions.

The supramolecular arrangement of benzimidazole derivatives in the solid state is significantly influenced by a network of intermolecular interactions. The N-H group of the benzimidazole ring and the -NH2 group of the aniline moiety act as effective hydrogen bond donors, while the imine nitrogen of the benzimidazole and the fluorine atom can act as hydrogen bond acceptors.

In related benzimidazole structures, extensive hydrogen-bonding networks, including N-H···N, N-H···O, and C-H···π interactions, have been observed to dictate the crystal packing. mdpi.com For instance, in the crystal structure of 2-(4-fluorophenyl)-1H-benzimidazole, molecules are linked by intermolecular N—H···N hydrogen bonds, forming infinite chains. osti.gov The presence of the fluorine atom can also introduce additional weak hydrogen bonds, such as C-H···F or N-H···F, which can further influence the supramolecular architecture.

The directional nature of the intermolecular interactions in this compound and its derivatives facilitates their self-assembly into well-ordered nanostructures. By controlling experimental conditions such as solvent and temperature, it is possible to guide the assembly process to form specific morphologies like nanofibers, nanorods, or vesicles.

While specific studies on the nanostructured assemblies of this compound are not extensively documented, the general principles of benzimidazole self-assembly suggest its potential in this area. The formation of one-dimensional chains through hydrogen bonding, as seen in the crystal structures of similar compounds, can be a precursor to the growth of nanofibers.

Moreover, the aniline group in this compound provides a reactive site for polymerization. This allows for its use as a monomer in the synthesis of polymers with benzimidazole moieties in the main chain or as pendant groups. Such polymers can exhibit interesting properties, including high thermal stability and specific recognition capabilities, inherited from the benzimidazole unit. For example, polymers containing benzimidazole units have been synthesized through N-C coupling reactions, behaving similarly to bisphenols in polymerization processes to yield high molecular weight linear polymers. nih.gov The resulting polymeric materials can then self-assemble into more complex nanostructured films and fibers.

Sensor Development Based on Specific Recognition Mechanisms

The benzimidazole core is a well-established recognition unit in the design of chemical sensors. Its ability to coordinate with metal ions and form hydrogen bonds with anions makes it a versatile platform for the development of selective and sensitive detection methods. The primary sensing principles revolve around changes in the photophysical properties of the molecule, such as fluorescence or color, upon binding to an analyte.

The fundamental sensing mechanisms involving benzimidazole derivatives often include:

Photoinduced Electron Transfer (PET): In a typical PET sensor, the benzimidazole unit is linked to a fluorophore. In the unbound state, electron transfer from the benzimidazole (donor) to the excited fluorophore (acceptor) quenches the fluorescence. Upon binding of an analyte to the benzimidazole, the energy levels of the donor are altered, inhibiting the PET process and leading to a "turn-on" fluorescence response.

Chelation-Enhanced Fluorescence (CEF): This mechanism is common in sensors for metal ions. The benzimidazole derivative may be non-fluorescent or weakly fluorescent due to processes like internal rotation. Upon chelation with a metal ion, the molecule becomes more rigid, which restricts these non-radiative decay pathways and leads to a significant enhancement of fluorescence.

Excited-State Intramolecular Proton Transfer (ESIPT): Some benzimidazole derivatives with appropriately positioned proton donor and acceptor groups can exhibit ESIPT. The binding of an analyte can disrupt this process, leading to a change in the fluorescence emission wavelength and intensity, allowing for ratiometric sensing.

Hydrogen Bonding Interactions: The N-H proton of the benzimidazole ring is acidic enough to form hydrogen bonds with basic anions. This interaction can perturb the electronic structure of the benzimidazole, causing a detectable change in its absorption or emission spectrum.

While specific sensor applications of this compound have not been detailed in the literature, its structural features suggest its potential as a recognition element. The aniline group could be further functionalized to introduce different fluorophores or binding sites, allowing for the rational design of sensors for a variety of analytes.

Integration into Polymer Matrices for Hybrid Material Fabrication

Hybrid materials, which combine the properties of organic polymers with those of inorganic or organic fillers, are a rapidly growing field of materials science. The integration of functional molecules like this compound into polymer matrices can impart new functionalities to the resulting composite material.

This compound can be incorporated into a polymer matrix in several ways:

As a functional filler: The compound can be physically dispersed into a polymer matrix. The interactions between the benzimidazole and aniline functionalities and the polymer chains, such as hydrogen bonding, can improve the compatibility and dispersion of the filler, leading to enhanced mechanical or thermal properties of the composite.

As a comonomer: The aniline group allows this compound to be copolymerized with other monomers to create a polymer with benzimidazole units covalently bound to the polymer backbone. This approach ensures a permanent and uniform distribution of the functional unit throughout the material.

Surface modification of inorganic fillers: The molecule can be used to functionalize the surface of inorganic nanoparticles (e.g., silica (B1680970), gold nanoparticles). These functionalized nanoparticles can then be dispersed in a polymer matrix. The organic shell provided by the benzimidazole derivative can improve the compatibility between the nanoparticles and the polymer, preventing aggregation and leading to a hybrid material with improved properties.

The incorporation of the benzimidazole moiety can enhance properties such as thermal stability, flame retardancy, and affinity for certain molecules or ions, making these hybrid materials suitable for applications in membranes for gas separation, coatings with specific recognition capabilities, or advanced composites with tailored mechanical and thermal properties. osti.gov

Advanced Analytical Methodologies for Purity, Stability, and Quantification of 2 1h Benzimidazol 2 Yl 4 Fluoroaniline

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for assessing the purity of 2-(1H-Benzimidazol-2-yl)-4-fluoroaniline and quantifying any related substances. ijprajournal.comresearchgate.net Impurity profiling is a critical aspect of pharmaceutical analysis, aimed at the detection, identification, and quantification of impurities that may arise during synthesis, purification, or storage. rroij.comijprajournal.combiomedres.us

A typical reversed-phase HPLC (RP-HPLC) method for this compound would utilize a C18 column, which provides excellent separation for moderately polar compounds like benzimidazole (B57391) derivatives. researchgate.net The mobile phase often consists of a gradient mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol. This gradient elution allows for the effective separation of the main compound from both more polar and less polar impurities. ijrpr.com Detection is commonly performed using a UV detector set at a wavelength where the benzimidazole chromophore exhibits strong absorbance, typically in the range of 270-290 nm.

The validation of such an HPLC method, according to International Conference on Harmonisation (ICH) guidelines, ensures its specificity, linearity, accuracy, precision, and robustness. ekb.eg This process confirms that the method can reliably separate the target compound from potential impurities, including starting materials (e.g., 4-fluoro-1,2-phenylenediamine), intermediates, and degradation products. dphen1.com

Below is a representative data table outlining a hypothetical impurity profile for a batch of this compound as determined by a validated HPLC method.

| Impurity Name | Retention Time (min) | Relative Retention Time (RRT) | Specification Limit (%) | Result (%) |

| 4-fluoro-1,2-phenylenediamine | 4.2 | 0.58 | ≤ 0.10 | 0.05 |

| Process Intermediate A | 6.5 | 0.90 | ≤ 0.15 | 0.08 |

| This compound | 7.2 | 1.00 | - | 99.7 |

| Dimerization Product | 10.8 | 1.50 | ≤ 0.15 | 0.07 |

| Unidentified Impurity 1 | 12.1 | 1.68 | ≤ 0.10 | 0.04 |

| Unidentified Impurity 2 | 13.5 | 1.88 | ≤ 0.10 | 0.06 |

While this compound itself is achiral, many of its derivatives, particularly those developed as therapeutic agents, may possess stereogenic centers. For these chiral derivatives, enantioselective HPLC is crucial for separating and quantifying the individual enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) or cellulose (B213188) (e.g., Chiralpak® series), are widely used for the resolution of benzimidazole enantiomers. nih.govnih.govresearchgate.net

The development of a chiral method involves screening different CSPs and mobile phase compositions. Normal-phase (using eluents like hexane (B92381) and isopropanol) or reversed-phase conditions can be employed. nih.gov The choice of mobile phase modifier and additives (like trifluoroacetic acid or diethylamine) can significantly impact enantiomeric resolution. researchgate.net Computational molecular modeling can also be used to predict the interactions between the analyte enantiomers and the CSP, aiding in the selection of the appropriate column and conditions. tubitak.gov.tr Fluorescence detection can be employed to enhance sensitivity, especially for dansylated derivatives. nih.gov

A hypothetical separation of a chiral derivative is presented in the table below.

| Parameter | Value |

| Chiral Stationary Phase | Chiralpak AD (amylose-based) |

| Mobile Phase | n-hexane:isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 280 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 2.0 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Residual Solvent Analysis

The manufacturing process of active pharmaceutical ingredients (APIs) often involves the use of various organic solvents, which must be controlled in the final product due to their potential toxicity. shimadzu.com Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) is the preferred technique for the identification and quantification of residual solvents, as outlined in pharmacopeial chapters like USP <467>. gcms.czmdpi.com

Typically, a headspace sampler (HS) is used for sample introduction (HS-GC-MS). This technique involves heating the sample in a sealed vial, allowing volatile solvents to partition into the headspace gas, which is then injected into the GC system. This minimizes contamination of the GC system with the non-volatile API. The GC column separates the various solvents based on their boiling points and polarity, and the MS detector provides definitive identification based on their mass spectra and fragmentation patterns. gcms.czshimadzu.eu This offers a significant advantage over flame ionization detection (FID) by eliminating false positives and identifying unexpected contaminants. gcms.cz

Common solvents that might be monitored include those used in synthesis and purification steps, such as toluene, methanol, ethanol, acetone, and ethyl acetate.

| Solvent Class | Analyte | Retention Time (min) | Specification Limit (ppm) |

| Class 2 | Toluene | 10.5 | 890 |

| Class 2 | Methanol | 4.1 | 3000 |

| Class 2 | Acetonitrile | 5.3 | 410 |

| Class 3 | Acetone | 4.8 | 5000 |

| Class 3 | Ethanol | 4.5 | 5000 |

| Class 3 | Ethyl Acetate | 6.2 | 5000 |

Thermogravimetric Analysis (TGA) for Elucidating Decomposition Pathways and Thermal Stability Mechanisms

For benzimidazole derivatives, TGA typically reveals a high degree of thermal stability. researchgate.net A typical TGA experiment would show a stable baseline until the onset of decomposition. The decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs, is a key stability indicator. The analysis might show a multi-step decomposition process, with each step corresponding to the loss of specific molecular fragments. The derivative of the TGA curve (DTG) helps to pinpoint the temperatures of maximum weight loss rates.

| Temperature Range (°C) | Weight Loss (%) | DTG Peak (°C) | Probable Assignment |

| 30 - 150 | ~0.5% | - | Loss of adsorbed water/volatile solvents |

| 150 - 320 | 0% | - | Compound is thermally stable |

| 320 - 450 | ~45% | 385 | Initial decomposition (e.g., fragmentation of aniline (B41778) moiety) |

| 450 - 600 | ~50% | 510 | Decomposition of benzimidazole core |

| > 600 | ~4.5% | - | Residual char |

Differential Scanning Calorimetry (DSC) for Investigating Phase Transitions and Thermal Behavior

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is used to investigate thermal events such as melting, crystallization, glass transitions, and solid-solid phase transitions, providing key thermodynamic data.

For this compound, a DSC analysis would reveal a sharp endothermic peak corresponding to its melting point (Tm). The area under this peak is directly proportional to the enthalpy of fusion (ΔHfus), which is the energy required to melt the solid. jmcs.org.mx The shape and onset of the melting peak can also provide information about the purity of the sample. The heat capacity (Cp) of the compound can also be determined from the DSC data. nih.gov Such thermodynamic analysis is crucial for understanding the physical stability of different polymorphic forms and for formulation development. researchgate.net

| Thermodynamic Parameter | Symbol | Value (Hypothetical) | Unit |

| Glass Transition Temperature | Tg | -54.8 | °C |

| Melting Point (Onset) | Tonset | 215.5 | °C |

| Melting Point (Peak) | Tm | 218.0 | °C |

| Enthalpy of Fusion | ΔHfus | 35.2 | kJ/mol |

| Decomposition Onset | Td | 320 | °C |

Potentiometric and Spectrophotometric Titration for Acid-Base Characterization and pKa Determination

The determination of the acid dissociation constant (pKa) is vital for understanding the ionization behavior of a drug molecule, which influences its solubility, absorption, and interaction with biological targets. The benzimidazole ring system contains both a weakly acidic proton (on the imidazole (B134444) nitrogen) and a basic nitrogen atom.

Potentiometric Titration: This classic method involves titrating a solution of the compound with a standardized acid or base and monitoring the pH using a calibrated electrode. creative-bioarray.comdergipark.org.tr A plot of pH versus the volume of titrant added generates a titration curve. The pKa value is determined from the inflection point of this curve, often corresponding to the pH at which the compound is 50% ionized. who.intnih.gov

Spectrophotometric Titration: This method is based on the principle that the ionized and unionized forms of a molecule have different UV-Vis absorption spectra. By measuring the absorbance of a solution at a specific wavelength across a range of pH values, a sigmoid curve is generated. nih.gov The pKa can be calculated from the inflection point of this plot. This technique is particularly useful for compounds with low solubility or for determining pKa values that are difficult to measure potentiometrically. nih.govijpsonline.comjournalirjpac.com For benzimidazole derivatives, multiple pKa values can often be determined, corresponding to different ionizable groups. researchgate.net

| Method | Ionizable Group | pKa Value (Hypothetical) |

| Potentiometric Titration | Benzimidazole N-H (acidic) | 11.5 |

| Potentiometric Titration | Benzimidazole N (basic) | 5.2 |

| Spectrophotometric Titration | Benzimidazole N (basic) | 5.1 |

Advanced Capillary Electrophoresis (CE) for Compound Characterization and Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov The technique offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption. nih.gov Capillary Zone Electrophoresis (CZE), the simplest mode of CE, separates analytes based on their charge-to-size ratio. diva-portal.org

For the characterization of this compound and its impurities, CZE can be a powerful alternative or complement to HPLC. The separation is performed in a fused-silica capillary filled with a background electrolyte (BGE). The composition and pH of the BGE are critical parameters that control the charge of the analyte and the magnitude of the electroosmotic flow (EOF), which in turn dictates the separation selectivity and analysis time. diva-portal.org Coupling CE with mass spectrometry (CE-MS) can provide even greater specificity and sensitivity for the identification of unknown impurities. nih.govresearchgate.net

| Parameter | Condition |

| Capillary | Fused silica (B1680970) (50 µm i.d., 60 cm total length) |

| Background Electrolyte (BGE) | 50 mM Phosphate buffer, pH 2.5 |

| Applied Voltage | 25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 214 nm |

This method would allow for the rapid separation of the positively charged protonated form of this compound from neutral or negatively charged impurities.

Future Research Directions and Unexplored Avenues for 2 1h Benzimidazol 2 Yl 4 Fluoroaniline Research

Development of Novel and Highly Efficient Synthetic Routes with Enhanced Atom Economy

While traditional methods for benzimidazole (B57391) synthesis, such as the condensation of o-phenylenediamines with carboxylic acids or aldehydes, are well-established, future research should focus on developing more sustainable and efficient synthetic routes for 2-(1H-benzimidazol-2-yl)-4-fluoroaniline. scirp.orgtandfonline.com Key areas for exploration include:

Green Chemistry Approaches: The application of green chemistry principles can significantly reduce the environmental impact of synthesis. rjptonline.org This includes the use of water as a solvent, which is both environmentally benign and can enhance reaction rates and selectivity. scirp.org Microwave-assisted synthesis is another promising avenue, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. rjptonline.orgtandfonline.com The development of catalytic systems, particularly those using earth-abundant and non-toxic metals, would also contribute to greener synthetic protocols.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced purity | Optimization of reaction conditions (temperature, time, power) for the specific synthesis of this compound. |

| Catalytic Methods | Use of recyclable and environmentally friendly catalysts | Development of novel catalysts (e.g., nanocomposites) for the condensation reaction. mdpi.com |

| Synthesis in Green Solvents | Reduced environmental impact, potential for improved reaction rates | Exploration of water, ionic liquids, or deep eutectic solvents as reaction media. scirp.orgmdpi.com |

Exploration of Undiscovered Reactivity Pathways and Targeted Functionalization Strategies

The reactivity of the this compound core offers significant opportunities for creating a diverse library of derivatives with novel properties. While the general reactivity of benzimidazoles is understood, the specific influence of the 4-fluoroaniline (B128567) substituent remains largely unexplored.

Targeted Functionalization: Future research should focus on the selective functionalization of different positions within the molecule. nih.gov The aniline (B41778) nitrogen and the benzimidazole nitrogen atoms are key sites for derivatization, allowing for the introduction of a wide range of functional groups that can modulate the compound's biological activity and material properties. The fluorine atom on the aniline ring can also influence the regioselectivity of electrophilic aromatic substitution reactions.

Novel Cycloaddition Reactions: The benzimidazole ring system can participate in cycloaddition reactions, leading to the formation of more complex heterocyclic structures. lew.ro Investigating the participation of this compound in such reactions could lead to the discovery of novel chemical entities with unique three-dimensional structures and potentially enhanced biological activities.

Application of Advanced Computational Modeling for Predictive Design of Derivatives with Tailored Properties

Computational chemistry provides powerful tools for the rational design of molecules with specific properties, thereby reducing the need for extensive and time-consuming experimental screening. nih.govnih.gov

Density Functional Theory (DFT) Studies: DFT calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. ekb.egresearchgate.net These studies can predict key parameters such as frontier molecular orbital energies (HOMO-LUMO), which are crucial for understanding the molecule's electronic transitions and potential applications in optoelectronics. nih.gov

In Silico Screening and ADMET Prediction: For medicinal chemistry applications, computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel derivatives. nih.gov This allows for the early-stage identification of candidates with favorable pharmacokinetic profiles, accelerating the drug discovery process. Molecular docking studies can further elucidate the binding interactions of these compounds with biological targets. nih.gov

| Computational Method | Application in Research | Predicted Properties |

| Density Functional Theory (DFT) | Understanding electronic structure and reactivity | HOMO-LUMO gap, electrostatic potential, vibrational frequencies. researchgate.net |

| Molecular Docking | Predicting binding affinity to biological targets | Binding energy, interaction modes with proteins. nih.gov |

| ADMET Prediction | Assessing drug-likeness | Absorption, distribution, metabolism, excretion, toxicity profiles. nih.gov |

Integration into Next-Generation Functional Materials and Smart Ligand Systems

The unique electronic and photophysical properties of benzimidazole derivatives make them attractive candidates for use in advanced functional materials. tandfonline.com

Organic Light-Emitting Diodes (OLEDs): Benzimidazole-based compounds have been successfully used as emitters and host materials in OLEDs. nih.govacs.orgssrn.com The presence of the fluoroaniline (B8554772) moiety in this compound could lead to materials with desirable blue emission characteristics, which are highly sought after for display and lighting applications. nsf.gov

Chemosensors: The benzimidazole scaffold can act as a binding site for ions and small molecules, making it a suitable platform for the development of chemosensors. researchgate.netnih.govrsc.org The fluorescence properties of this compound could be modulated upon binding to specific analytes, enabling its use in sensing applications. researchgate.netmdpi.com Research in this area would involve designing and synthesizing derivatives that exhibit selective and sensitive responses to target molecules.

Synergistic Approaches Combining Synthetic Chemistry with Advanced Spectroscopic and Computational Methodologies

A holistic approach that integrates synthesis, characterization, and computational modeling will be crucial for unlocking the full potential of this compound.

Integrated Synthesis and Characterization: The synthesis of novel derivatives should be coupled with thorough characterization using advanced spectroscopic techniques such as NMR, FT-IR, and single-crystal X-ray diffraction. mdpi.commdpi.com This will provide a detailed understanding of the structure-property relationships.

Computational-Experimental Synergy: A close collaboration between synthetic chemists and computational chemists will be highly beneficial. researchgate.netnih.gov Experimental results can be used to validate and refine computational models, while computational predictions can guide the design of new synthetic targets with improved properties. nih.govnih.gov This synergistic approach will accelerate the discovery and development of new applications for this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1H-benzimidazol-2-yl)-4-fluoroaniline, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via acid-catalyzed condensation of 4-fluoroanthranilic acid with o-phenylenediamine. Reaction conditions (e.g., HCl or acetic acid at 80–100°C) are critical for cyclization. Purification involves recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane). Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (expected range: 250–260°C) .

Q. How can the structural integrity of this compound be validated experimentally?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths and angles, particularly the benzimidazole-fluoroaniline linkage. Hydrogen bonding patterns can clarify stability .

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and amine protons (δ 5.2–5.8 ppm, broad). ¹⁹F NMR shows a singlet near δ -110 ppm.

- Mass spectrometry : High-resolution ESI-MS should confirm the molecular ion peak at m/z 243.08 (C₁₃H₁₀FN₃) .

Q. What are the stability profiles of this compound under varying storage and experimental conditions?

- Methodological Answer :

- Storage : Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Degradation products (e.g., quinones) can be monitored via TLC (Rf shift) or GC-MS .

- Thermal stability : Perform TGA (10°C/min under N₂) to assess decomposition above 250°C. DSC reveals endothermic peaks corresponding to melting .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for benzimidazole derivatives?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., fluoro vs. bromo at the 4-position) using in vitro assays (e.g., enzyme inhibition). For example, fluorinated analogs may exhibit enhanced bioavailability due to electronegativity .

- Statistical analysis : Apply ANOVA with post hoc Bonferroni correction to evaluate significance across multiple studies. Meta-analysis of IC₅₀ values can identify outliers .

Q. What computational strategies are effective for predicting the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to calculate HOMO-LUMO gaps (e.g., ~4.2 eV for the title compound) and electrostatic potential maps. These correlate with redox behavior and nucleophilic/electrophilic sites .

- Molecular docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina. Fluorine’s van der Waals interactions may enhance binding affinity .

Q. How does the fluorine substituent influence physicochemical properties compared to halogenated analogs?

- Methodological Answer :

- Solubility and logP : Measure via shake-flask method (water/octanol). Fluorine reduces logP (predicted ~2.1) vs. bromo analogs (~2.8), enhancing aqueous solubility.

- Bioavailability : Conduct permeability assays (Caco-2 cells) to compare absorption rates. Fluorine’s small size and high electronegativity improve membrane penetration .

Q. What experimental designs are optimal for studying degradation pathways under oxidative conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.